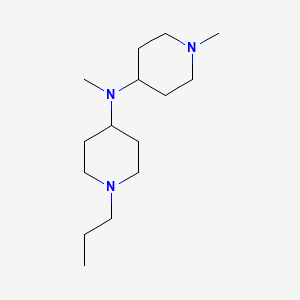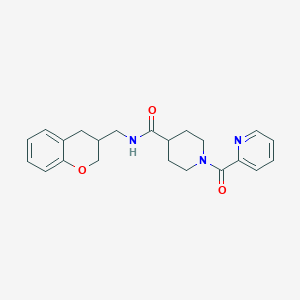
N,1-dimethyl-N-(1-propyl-4-piperidinyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N,1-dimethyl-N-(1-propyl-4-piperidinyl)-4-piperidinamine often involves complex reactions, including selective dehydration and cis-thermal elimination processes. For instance, improved syntheses of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists from 1,3-dimethyl-4-piperidinone showcase the intricate steps involved in obtaining structurally related compounds (Werner et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds akin to N,1-dimethyl-N-(1-propyl-4-piperidinyl)-4-piperidinamine reveals details about their conformation and bonding. X-ray diffraction studies provide insights into their crystal systems, space groups, and unit cell parameters, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms in some cases (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving N,1-dimethyl-N-(1-propyl-4-piperidinyl)-4-piperidinamine and its analogs can lead to the discovery of compounds with novel properties. For example, the synthesis of trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines introduced a new class of micro-opioid receptor antagonists, indicating the compound's versatility in chemical reactions (Le Bourdonnec et al., 2003).
Physical Properties Analysis
The physical properties of N,1-dimethyl-N-(1-propyl-4-piperidinyl)-4-piperidinamine, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. While specific data on this compound was not retrieved, related research on crystalline structures and molecular conformations sheds light on how physical properties can be influenced by molecular arrangement and intermolecular interactions (Rajnikant et al., 2010).
Propiedades
IUPAC Name |
N,1-dimethyl-N-(1-propylpiperidin-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3/c1-4-9-18-12-7-15(8-13-18)17(3)14-5-10-16(2)11-6-14/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFPLGLJWXUTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(1-propylpiperidin-4-yl)piperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-(methoxymethyl)-2-furamide](/img/structure/B5648332.png)
![(3S*,4S*)-1-[3-(4-chlorophenoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5648335.png)
![3-propyl-5-[3-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5648350.png)
![3-amino-N-(2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5648357.png)

![5-oxo-5-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}pentanoic acid](/img/structure/B5648370.png)

![2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648379.png)


![N-[2-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5648402.png)
![2-ethyl-8-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648413.png)
![(1S*,5R*)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5648422.png)